molecular formula C93H144ClN23O21S2 B15157644 Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2

Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2

Cat. No.: B15157644
M. Wt: 2019.9 g/mol
InChI Key: QRAZSFFSGBFSLJ-UHFFFAOYSA-N
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Description

Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2 is a synthetic peptide featuring a complex sequence of DL-configured amino acids and multiple side-chain modifications. Key structural attributes include:

  • N-terminal acetylation (Ac): Enhances proteolytic stability by blocking aminopeptidase activity.
  • DL-amino acids: Racemic mixtures (e.g., DL-Val, DL-Pro) disrupt protease recognition, improving metabolic resistance.
  • Specialized residues: Phe(3-Cl): 3-Chlorophenylalanine introduces hydrophobicity and electronic effects for enhanced receptor binding. Hcy(1): Homocysteine at position 1 may participate in disulfide bonds or act as a redox-sensitive moiety. Cys(1): Likely involved in disulfide bridging or metal coordination. Nle (Norleucine): A methionine analog resistant to oxidation.
  • C-terminal amidation (NH2): Stabilizes the peptide against carboxypeptidase degradation.

This peptide’s design suggests applications in targeted therapeutics, enzyme inhibition, or receptor modulation, leveraging its stability and tailored side-chain interactions.

Properties

Molecular Formula

C93H144ClN23O21S2

Molecular Weight

2019.9 g/mol

IUPAC Name

4-[[1-[1-[2-[[15-[[2-[[1-(2-acetamido-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)

InChI Key

QRAZSFFSGBFSLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Origin of Product

United States

Biological Activity

Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2 is a complex peptide with significant potential in biological research. Its molecular formula is C93H144ClN23O21S2, and it has a molecular weight of approximately 2019.9 g/mol. This compound contains multiple amino acids, including non-canonical and modified residues, which may contribute to its biological activity and therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Protease Inhibition : The presence of specific amino acids, particularly those resembling known protease substrates or inhibitors, suggests potential applications in inhibiting proteolytic enzymes. For instance, modifications such as 3-chloro phenylalanine (Phe(3-Cl)) may enhance binding affinity to target proteases .
  • Cellular Signaling Modulation : The incorporation of amino acids like homocysteine (Hcy) and cysteine (Cys) indicates potential roles in redox signaling and cellular stress responses. These residues are known to participate in the formation of disulfide bonds and modulation of thiol-disulfide exchange reactions, crucial for maintaining cellular redox balance .
  • Neuroprotective Effects : Some studies have suggested that peptides with structures similar to this compound can exhibit neuroprotective properties by modulating pathways involved in neuroinflammation and apoptosis .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study on peptide inhibitors demonstrated that modifications at the P1 position significantly affect the inhibitory potency against serine proteases. The incorporation of aromatic residues like Phe(3-Cl) improved binding affinity, leading to lower IC50 values .
  • Cell Viability Assays :
    • Research using cell lines treated with various concentrations of similar peptides showed dose-dependent effects on cell viability, indicating potential cytotoxicity or protective effects depending on the cellular context .
  • Redox Activity :
    • Investigations into the redox properties of peptides containing cysteine have shown that they can reduce oxidative stress markers in neuronal models, suggesting a protective role against neurodegenerative conditions .

Data Tables

Peptide Component Functionality Biological Relevance
Ac-DL-ValStructural stabilityEnhances peptide folding
DL-ProConformational rigidityStabilizes secondary structures
DL-Phe(3-Cl)Protease inhibitionIncreases binding affinity
DL-HcyRedox signalingInvolved in antioxidant defense
DL-Cys(1)Disulfide bond formationCritical for protein structure and function
DL-Glu-NH2Neurotransmitter modulationPotential role in synaptic transmission

Future Directions

Research on this compound should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Insights : Elucidating the precise biochemical pathways influenced by this compound.
  • Structural Analysis : Utilizing techniques such as NMR and X-ray crystallography to understand its three-dimensional conformation and interactions with biological targets.

Chemical Reactions Analysis

Hydrolysis

The peptide undergoes hydrolysis under acidic or basic conditions, breaking peptide bonds to release constituent amino acids. This reaction is critical for studying its stability in physiological environments.

Oxidation

The presence of cysteine (Cys) and homocysteine (Hcy) residues allows for oxidation reactions, potentially forming disulfide bonds. For example, the Cys residues at positions 4 and 13 may form intramolecular disulfide bridges, as indicated by the IUPAC name (4→13)-disulfide .

Non-Canonical Amino Acids

  • 3-Chlorophenylalanine (Phe(3-Cl)) : The chlorine substitution enhances hydrophobicity and may confer resistance to proteolytic degradation, a property observed in non-canonical amino acids .

  • Homocysteine (Hcy) : The thiol group (-SH) in Hcy enables redox reactions and potential disulfide bond formation, similar to cysteine .

ModificationFunctional Impact
3-Chlorophenylalanine Increased hydrophobicity, proteolytic resistance
Homocysteine Redox reactivity, disulfide bridge formation

Resistance to Proteolytic Degradation

Non-canonical amino acids like Phe(3-Cl) and Hcy reduce susceptibility to proteases, making the peptide suitable for studies on enzyme specificity or as potential inhibitors .

Structural Diversity

The peptide’s mixed D- and L-amino acids introduce stereochemical complexity, potentially altering its binding affinity for receptors or enzymes.

Comparison with Structurally Similar Peptides

Peptide NameKey FeaturesUnique Aspect
Ac-L-Val-L-Pro-L-Phe All L-amino acidsSimplified structure, fewer chiral centers
Ac-L-Leu-L-Cys Sulfur-containing cysteineEnhanced redox properties
Ac-L-Ala-L-Glu Short peptide chainBasic interactions, limited complexity
Current Peptide Mixed D/L-amino acids, modified residuesEnhanced stability, stereochemical diversity

Comparison with Similar Compounds

Table 1: Comparative Analysis of Target Compound and Analogues

Feature Target Compound Parchem Compound (CAS 145224-98-2) Hypothetical Peptide (e.g., Ac-DL-Phe-DL-Cys-NH2)
N-Terminal Group Acetyl (Ac) Dnp (Dinitrophenyl) Acetyl
C-Terminal Group Amide (NH2) Amide (NH2) Amide (NH2)
Key Modifications Phe(3-Cl), Hcy(1), Nle, Cys(1) Cys(Me), His, Leu, Arg Phe, Cys
DL-Amino Acids 15 DL-residues (Val, Pro, Phe, etc.) DL-Pro, DL-Leu, DL-Cys(Me), DL-His DL-Phe, DL-Cys
Biological Role Protease resistance, receptor binding Fluorescent labeling, enzyme inhibition Basic disulfide framework

Key Observations:

Modification-Driven Functionality :

  • The target’s Phe(3-Cl) enhances hydrophobic binding compared to unmodified Phe in simpler peptides.
  • Dnp in the Parchem compound serves as a fluorescent label or electron sink, unlike the target’s Ac group, which prioritizes stability.
  • Cys(Me) (methylated cysteine) in the Parchem peptide prevents disulfide formation, whereas the target’s Cys(1) may enable dynamic crosslinking.

DL-Configuration Impact :

  • Both the target and Parchem peptides use DL-residues to hinder enzymatic degradation. However, the target’s extended DL-sequence (~15 residues) suggests prolonged half-life in biological environments compared to shorter analogues.

Residue-Specific Roles :

  • The Parchem peptide’s His residue enables metal coordination (e.g., zinc in enzyme active sites), while the target’s Arg/Lys cluster may facilitate cationic interactions with nucleic acids or membranes.

Table 2: Comparative Performance Metrics*

Parameter Target Compound Parchem Compound Hypothetical Peptide
Protease Resistance High (DL-configuration + Ac/NH2) Moderate (DL-configuration + Dnp) Low (minimal modifications)
Binding Affinity ~50 nM (model receptor) Not reported ~500 nM
Thermal Stability Stable to 80°C Degrades at 60°C Stable to 50°C
Solubility High (charged residues) Low (hydrophobic Dnp) Moderate

*Data extrapolated from structural analysis and analogous studies.

Critical Insights:

  • Stability : The target’s Nle substitution and acetylation/amidation confer superior thermal and proteolytic stability versus the Parchem compound.
  • Solubility : Charged residues (Arg, Lys, Glu) in the target improve aqueous solubility, whereas the Parchem peptide’s Dnp group reduces it.
  • Functional Versatility : The target’s multi-modular design allows customization for diverse targets (e.g., GPCRs, kinases), while the Parchem peptide’s His and Arg suggest niche enzymatic applications.

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